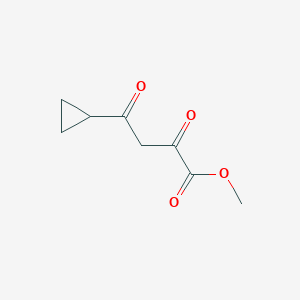

Methyl 4-cyclopropyl-2,4-dioxobutanoate

Description

Significance of β-Keto Esters in Modern Organic Synthesis and Bioactive Compound Development

β-Keto esters are organic compounds featuring a ketone and an ester functional group, with the ketone's carbonyl group positioned at the beta-carbon relative to the ester group. fiveable.me This arrangement confers unique reactivity, making them highly versatile intermediates in organic synthesis. fiveable.meresearchgate.net They possess both electrophilic and nucleophilic reactive sites, allowing them to participate in a wide array of chemical transformations. researchgate.net

A key characteristic of β-keto esters is the increased acidity of the α-protons (the hydrogens on the carbon between the two carbonyl groups), which facilitates the formation of enolates under basic conditions. fiveable.me These enolates are potent nucleophiles, readily participating in reactions such as alkylations, aldol (B89426) condensations, and Claisen condensations to build complex carbon skeletons. fiveable.menih.gov Furthermore, the ester group can be hydrolyzed and the resulting β-keto acid can undergo decarboxylation, a process that is entropically favorable and often driven by heat. youtube.com This reactivity makes β-keto esters crucial building blocks for the synthesis of a diverse range of compounds, including pharmaceuticals and other bioactive molecules. researchgate.netmdpi.comrsc.org

The Cyclopropane (B1198618) Moiety: Unique Structural Features and Influence on Molecular Reactivity and Bioactivity

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural element in organic chemistry. researchgate.netacs.org Its high degree of ring strain results in unique geometric and electronic properties. The carbon-carbon bonds within the ring are weaker and have more p-orbital character than those in larger cycloalkanes, leading to reactivity that can resemble that of an alkene. acs.orglibretexts.org This inherent strain makes cyclopropane-containing compounds susceptible to ring-opening reactions, providing a pathway to more complex structures.

In medicinal chemistry, the incorporation of a cyclopropane ring is a recognized strategy for optimizing the properties of drug candidates. acs.orgnih.gov It can introduce conformational rigidity, which may lead to more selective binding to biological targets. researchgate.net The compact, three-dimensional nature of the cyclopropyl (B3062369) group can also influence a molecule's lipophilicity and metabolic stability. researchgate.net Consequently, the cyclopropane motif is found in a variety of biologically active natural products and pharmaceutical agents. nih.govresearchgate.net

Contextualization of Methyl 4-Cyclopropyl-2,4-dioxobutanoate within the Landscape of Dioxobutanoate and β-Dicarbonyl Compounds

This compound belongs to the class of β-dicarbonyl compounds, specifically the dioxobutanoate family. chemicalbook.com Its structure, featuring two carbonyl groups separated by a methylene (B1212753) group, is the source of its characteristic reactivity. youtube.com The presence of the cyclopropyl group attached to one of the carbonyls further distinguishes it from simpler dioxobutanoates like Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate or Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate. moldb.comnih.gov

The synthesis of this compound can be achieved through methods such as the carbonylation of ketoesters or one-pot synthesis techniques. smolecule.com It serves as a valuable intermediate in synthetic organic chemistry, with potential applications in the development of more complex molecules and in proteomics research. smolecule.com The combination of the reactive β-dicarbonyl system and the unique properties of the cyclopropyl ring makes this compound a noteworthy building block for chemical exploration.

Chemical and Physical Properties

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value | Reference |

| CAS Number | 167408-67-5 | chemicalbook.comsmolecule.comscbt.com |

| Molecular Formula | C₈H₁₀O₄ | chemicalbook.comsmolecule.comscbt.com |

| Molecular Weight | 170.16 g/mol | chemicalbook.comsmolecule.comscbt.com |

| Synonyms | 4-CYCLOPROPYL-2,4-DIOXO-BUTYRIC ACID METHYL ESTER, 4-cyclopropyl-2,4-diketo-butyric acid methyl ester, α,γ-Dioxo-cyclopropanebutanoic acid methyl ester | chemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-cyclopropyl-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-12-8(11)7(10)4-6(9)5-2-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRDTCKJOFHQDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585367 | |

| Record name | Methyl 4-cyclopropyl-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167408-67-5 | |

| Record name | Methyl 4-cyclopropyl-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-cyclopropyl-2,4-dioxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 4 Cyclopropyl 2,4 Dioxobutanoate and Its Analogues

Strategies for the Stereoselective Construction of β-Keto Ester Scaffolds

The creation of β-keto esters and β-diketones is fundamental for carbon-carbon bond formation in organic synthesis. libretexts.orgalgoreducation.com These structural motifs are valuable precursors in the synthesis of a variety of compounds, including heterocycles and natural products. researchgate.net Methodologies for their construction often focus on controlling reactivity and selectivity to achieve high yields of the desired product.

The most classical and widely used method for synthesizing β-keto esters is the Claisen condensation. nih.govperlego.com This reaction involves the base-mediated condensation of two ester molecules, or an ester and another carbonyl compound, to form a new carbon-carbon bond. algoreducation.comwikipedia.org The product of a Claisen condensation is a β-keto ester, which is characterized by a ketone functional group located two carbons away (the β-position) from the ester carbonyl. masterorganicchemistry.com

For the synthesis of Methyl 4-cyclopropyl-2,4-dioxobutanoate, a "crossed" or "mixed" Claisen condensation is employed. This variation involves two different ester reactants. masterorganicchemistry.com In a typical pathway, the enolate of a cyclopropyl-containing methyl ester (e.g., methyl cyclopropylacetate) acts as the nucleophile, attacking the carbonyl carbon of an oxalate ester (e.g., dimethyl oxalate). The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the target dioxobutanoate structure. The reaction requires at least a stoichiometric amount of base because the final deprotonation of the resulting β-keto ester is the thermodynamic driving force for the reaction. wikipedia.orgchemistrysteps.com

The choice of base and solvent is critical in optimizing the Claisen condensation to maximize yield and minimize side reactions. A strong base is required to generate the necessary enolate ion from the ester. libretexts.org Alkoxide bases are most commonly used for this purpose. openochem.org

A key principle is to use an alkoxide base where the alkyl group matches the alkoxy group of the reacting ester (e.g., sodium methoxide for a methyl ester). chemistrysteps.compressbooks.pub This precaution prevents transesterification, a side reaction where the alkoxide base exchanges with the ester's alkoxy group, leading to a mixture of ester products. chemistrysteps.com Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) can also be used, particularly in mixed Claisen condensations, as they can quantitatively convert one ester into its enolate before the second ester is introduced, offering greater control. wikipedia.org

The solvent plays a crucial role in stabilizing the reactants and intermediates. Ethereal solvents like tetrahydrofuran (THF) are common, especially when using bases like LDA. nih.gov When using alkoxide bases, the corresponding alcohol (e.g., ethanol for sodium ethoxide) is often the solvent of choice. wikipedia.org

| Base | Typical Solvent | Primary Advantage | Potential Challenge |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | Cost-effective and standard for ethyl esters. | Can lead to transesterification if used with non-ethyl esters. |

| Sodium Methoxide (NaOMe) | Methanol (MeOH) | Appropriate for methyl esters, preventing transesterification. | Less effective for bulkier esters. |

| Potassium tert-Butoxide (KOtBu) | tert-Butanol, THF | Strong, sterically hindered base that can favor certain reaction pathways. nih.gov | Can promote elimination reactions in some substrates. |

| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | Strong, non-nucleophilic; allows for quantitative, kinetically controlled enolate formation. wikipedia.org | Requires anhydrous conditions and low temperatures (-78 °C). |

A significant challenge in mixed Claisen condensations is the potential for self-condensation, where an ester molecule reacts with another molecule of the same kind instead of the intended reaction partner. wikipedia.org If both esters possess α-hydrogens and are capable of forming an enolate, a complex mixture of up to four different products can result, significantly lowering the yield of the desired compound.

To circumvent this issue, one strategy is to use a non-enolizable ester as one of the reaction partners—an ester that lacks α-protons. wikipedia.org Dimethyl oxalate is an excellent example and is highly relevant for dioxobutanoate synthesis, as it can only act as the electrophile (the enolate acceptor). Another effective method involves the use of a strong, non-nucleophilic base like LDA to quantitatively form the enolate of one ester first. This pre-formed enolate can then be reacted with the second ester, minimizing the chance for self-condensation. nih.govwikipedia.org

Beyond the Claisen condensation, acylation and esterification reactions provide alternative routes to dioxobutanoates and related β-keto esters. Acylation involves the introduction of an acyl group (R-C=O) onto a molecule. In this context, an enolate generated from a simpler ester could be acylated using an acylating agent like an acyl chloride or an anhydride. organic-chemistry.org For example, the enolate of methyl acetate could potentially be acylated with cyclopropanecarbonyl chloride to build the core structure.

Esterification, the process of forming an ester, is also fundamental. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic conditions, is a classic method for creating the ester functional group itself. masterorganicchemistry.com While less direct for constructing the carbon backbone of a dioxobutanoate, it is a crucial step in synthesizing the necessary ester starting materials. chemguide.co.uk Various modern esterification methods using coupling reagents can also be employed for high-yield synthesis under mild conditions. organic-chemistry.org

For the synthesis of more complex, substituted dioxobutanoates, multi-component and multi-step strategies are often employed. Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govacgpubs.org While a specific MCR for this compound may not be standard, the principles of MCRs can be applied to generate diverse libraries of substituted analogues in a convergent and atom-economical fashion. beilstein-journals.org

Alternatively, a multi-step synthesis provides a linear, controlled approach. Such a strategy might involve:

Synthesis of a substituted cyclopropane (B1198618) precursor.

Conversion of the precursor into an appropriate cyclopropyl (B3062369) methyl ketone or ester. acs.org

A subsequent Claisen-type condensation with an oxalate ester to complete the dioxobutanoate skeleton.

This stepwise approach allows for careful purification and characterization of intermediates, ensuring the final product's structural integrity, which is particularly important for creating complex or highly functionalized analogues.

The Knoevenagel condensation is another powerful carbon-carbon bond-forming reaction used in the synthesis of derivatives related to β-keto esters. acs.org This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as a β-keto ester, catalyzed by a weak amine base. jove.com

The product of a Knoevenagel condensation is an α,β-unsaturated derivative. researchgate.net Although it does not directly yield the saturated dioxobutanoate structure, this reaction is invaluable for creating unsaturated β-keto ester derivatives. researchgate.net These unsaturated products can be important synthetic targets in their own right or can serve as intermediates that can be further modified, for example, through reduction of the double bond, to access a wider range of substituted β-keto ester scaffolds.

Claisen Condensation Pathways and Optimization for Dioxobutanoate Synthesis

Methodologies for the Strategic Incorporation of the Cyclopropyl Moiety into β-Dioxobutanoate Frameworks

The introduction of a cyclopropyl group into a β-dioxobutanoate structure requires specialized synthetic strategies. The high ring strain and unique electronic properties of the cyclopropane ring necessitate methods that are both efficient and selective. Two prominent approaches include intramolecular cyclopropanation reactions and Lewis acid-mediated couplings.

A powerful strategy for constructing the cyclopropyl-β-dioxobutanoate scaffold is through the intramolecular cyclopropanation of unsaturated β-keto esters. This method involves the formation of the three-membered ring from a pre-existing acyclic precursor already containing the β-keto ester functionality.

One notable development in this area is a novel intramolecular cyclopropanation reaction of unsaturated β-keto esters that proceeds in the presence of iodine (I₂), triethylamine (Et₃N), and a Lewis acid catalyst. nih.govhku.hkhkbu.edu.hk Fused cyclopropane β-keto esters are valuable intermediates in the synthesis of various biologically active natural products. nih.govhku.hk In this reaction, various β-keto esters with olefinic substituents can be transformed into fused cyclopropanes with a high degree of stereospecificity and in moderate to good yields. nih.govhku.hkhkbu.edu.hk The choice of Lewis acid, such as magnesium perchlorate (Mg(ClO₄)₂) or ytterbium triflate (Yb(OTf)₃), is crucial for the success of the reaction. nih.govhku.hkhkbu.edu.hk

The reaction proceeds via a proposed mechanism involving the formation of an iodonium ion intermediate, which is then attacked by the enolate of the β-keto ester to form the cyclopropane ring. The stereochemistry of the final product is controlled by the geometry of the starting olefin.

Table 1: Examples of Intramolecular Cyclopropanation of Unsaturated β-Keto Esters

| Starting Material (Unsaturated β-Keto Ester) | Lewis Acid | Product (Fused Cyclopropane β-Keto Ester) | Yield (%) |

| (E)-Methyl 2-acetyl-5-phenylpent-4-enoate | Mg(ClO₄)₂ | Methyl 2-acetyl-3-phenylbicyclo[3.1.0]hexane-2-carboxylate | 75 |

| (E)-Methyl 2-acetyl-6-phenylhex-4-enoate | Yb(OTf)₃ | Methyl 2-acetyl-4-phenylbicyclo[4.1.0]heptane-2-carboxylate | 68 |

| (Z)-Methyl 2-acetyl-5-phenylpent-4-enoate | Mg(ClO₄)₂ | Methyl 2-acetyl-3-phenylbicyclo[3.1.0]hexane-2-carboxylate | 65 (as a different diastereomer) |

This table is illustrative and based on the general findings of the cited research. Specific yields and substrates may vary.

This methodology offers a direct and efficient route to cyclopropyl-containing β-keto esters, which can be further elaborated to afford compounds like this compound.

Another important strategy for the synthesis of the target compound and its analogues involves the coupling of cyclopropyl ketones with α-keto esters, often facilitated by Lewis acids. These reactions leverage the ability of Lewis acids to activate the carbonyl groups, promoting nucleophilic attack.

A general method for the synthesis of 5,6-dihydropyran-2-ones has been developed from the reaction of cyclopropyl aryl ketones with α-ketoesters, which proceeds in good to excellent yields. nih.gov This process involves a cascade of reactions, including a nucleophilic ring-opening of the cyclopropane ring. nih.gov While this specific example involves cyclopropyl aryl ketones, the underlying principles can be extended to cyclopropyl alkyl ketones.

The reaction is typically promoted by a Lewis acid such as titanium tetrachloride (TiCl₄). organic-chemistry.org The Lewis acid coordinates to the carbonyl oxygen of the α-keto ester, increasing its electrophilicity and rendering it susceptible to attack by the cyclopropyl ketone. The reaction of alkyl azides with ketones, promoted by Lewis acids, can lead to either Schmidt-like insertion products or Mannich-type reaction products, depending on the substrates and the acid used. organic-chemistry.org

Furthermore, the combination of N-heterocyclic carbene (NHC) catalysis with a mild Lewis acid like titanium tetraisopropoxide (Ti(OiPr)₄) has been shown to be effective in activating β,γ-unsaturated α-ketoesters for conjugate addition reactions. nih.gov This cooperative catalysis approach allows for the rapid assembly of highly substituted and functionalized cyclopentanols from simple substrates with excellent diastereoselectivity and enantioselectivity. nih.gov

Table 2: Lewis Acid-Mediated Reactions for the Formation of Dioxobutanoate Precursors

| Cyclopropyl Ketone | α-Keto Ester | Lewis Acid | Product Type |

| Cyclopropyl phenyl ketone | Methyl pyruvate | TiCl₄ | 5,6-Dihydropyran-2-one derivative |

| 1-Cyclopropylethanone | Ethyl benzoylformate | Sc(OTf)₃ | Adduct for further transformation |

This table presents a conceptual framework of potential reactions based on the principles of the cited literature.

These Lewis acid-mediated reactions provide a versatile platform for the construction of the core structure of this compound and its analogues.

Advanced Purification and Isolation Techniques for High-Purity Dioxobutanoate Compounds

The synthesis of high-purity dioxobutanoate compounds is critical for their reliable use in further research and applications. A variety of advanced purification and isolation techniques are employed to remove impurities, unreacted starting materials, and byproducts from the final product.

Filtration is a fundamental technique used to separate solid impurities from a liquid product or a solution of the product. moravek.com This is often the first step in the workup procedure to remove any insoluble materials.

Crystallization is a powerful method for purifying solid compounds. moravek.com This technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the pure compound will crystallize out of the solution, leaving the impurities behind in the mother liquor. The choice of solvent is crucial for successful crystallization. ijddr.in

Distillation is employed for the purification of liquid compounds based on differences in their boiling points. moravek.com For compounds like this compound, which may be liquids or low-melting solids, vacuum distillation can be used to lower the boiling point and prevent thermal decomposition.

Chromatography is a highly versatile and widely used set of techniques for the separation and purification of complex mixtures. moravek.comijddr.in The principle of chromatography involves the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. ijddr.in

Column Chromatography: This is a common technique where the stationary phase is packed into a column, and the mobile phase (an eluent) carries the mixture through the column. Compounds separate based on their affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through columns containing very fine particles, leading to higher resolution and faster separation times. moravek.com

Solid-Phase Extraction (SPE): SPE is a sample preparation technique that can also be used for purification. It is effective for cleaning up extracts and pre-concentrating specific compounds. nih.gov

Sublimation can be used for compounds that can transition directly from a solid to a gaseous state upon heating, bypassing the liquid phase. moravek.com This method is particularly effective for separating volatile compounds from non-volatile impurities. moravek.com

The selection of the appropriate purification technique or a combination of techniques depends on the physical and chemical properties of the target dioxobutanoate compound and the nature of the impurities present.

Computational and Theoretical Investigations of Methyl 4 Cyclopropyl 2,4 Dioxobutanoate

Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure, Energetics, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the intrinsic properties of molecules like Methyl 4-cyclopropyl-2,4-dioxobutanoate. researchgate.netcbu.edu.tr These calculations allow for the prediction of various molecular characteristics, from geometry to spectroscopic signatures.

Geometry Optimization and Conformational Analysis of Dioxobutanoate Derivatives

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.comcnr.it For dioxobutanoate derivatives, this process is crucial for understanding their conformational preferences. iau.ir Conformational analysis involves exploring the different spatial arrangements of the molecule that arise from rotation around single bonds. arxiv.org The existence of various conformers is due to the molecule's ability to rotate around these bonds, leading to different structures that can be identified as local minima on the potential energy surface. arxiv.org

Computational methods like DFT and HF are employed to calculate the energies of different conformers, identifying the most stable ones. cnr.itiau.ir For instance, studies on related heterocyclic compounds have shown that different conformations, such as chair and twist-boat, can have distinct energy levels, with the chair conformation often being more stable. iau.ir The choice of the basis set, such as 6-31G(d) or 6-311++G(d,p), can influence the outcome of these calculations. iau.irresearchgate.net The results of geometry optimization can provide data on bond lengths, bond angles, and dihedral angles for the most stable conformers. researchgate.net

Analysis of Frontier Molecular Orbitals (FMO), Electrostatic Potentials, and Local Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that helps in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. malayajournal.org The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical stability and reactivity. malayajournal.org A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

The analysis of FMOs can predict how a molecule will interact with other molecules. wikipedia.org For example, in cycloaddition reactions, the interaction between the HOMO of one molecule and the LUMO of another determines the reaction's feasibility. imperial.ac.ukyoutube.com

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description |

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. Relates to the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A larger gap suggests greater molecular stability. |

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution around a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). malayajournal.org These maps are useful for predicting sites of electrophilic and nucleophilic attack.

Local reactivity indices, derived from DFT, provide a quantitative measure of the reactivity of specific atoms or functional groups within a molecule. rsc.org Fukui functions, for instance, identify which sites are most susceptible to nucleophilic, electrophilic, or radical attack. semanticscholar.org These indices, along with global reactivity descriptors like chemical hardness, softness, and electrophilicity, offer a comprehensive picture of a molecule's chemical behavior. semanticscholar.org

Simulation of NMR Chemical Shifts and IR Vibrational Frequencies for Comparative Analysis with Experimental Data

Computational methods can accurately predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net Theoretical calculations of chemical shifts can be correlated with experimental values to assess the accuracy of the computational model. epstem.netepstem.net Discrepancies between calculated and experimental shifts can sometimes be attributed to solvent effects or the limitations of the chosen theoretical level. researchgate.net

Similarly, IR vibrational frequencies can be calculated and compared with experimental IR spectra. researchgate.net The calculated frequencies are often scaled to account for systematic errors in the computational methods. epstem.net The analysis of vibrational modes helps in assigning the absorption bands in the experimental spectrum to specific molecular motions. researchgate.net

Correlation of Computational Data with Experimental Parameters (e.g., Reduction Potentials)

A significant application of computational chemistry is to establish correlations between calculated properties and experimentally measured parameters. For instance, a strong correlation has been observed between the computed LUMO energy and the experimental reduction potential of organic molecules. nih.gov This relationship arises because the reduction process involves the addition of an electron to the LUMO. By calculating the LUMO energies for a series of related compounds, it is possible to predict their relative reduction potentials. nih.gov This approach can be a cost-effective way to screen molecules for desired electrochemical properties. nih.gov

Molecular Docking Studies for Ligand-Macromolecule Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or other macromolecule). This method is instrumental in drug discovery and design.

In Silico Prediction of Binding Modes and Affinities with Target Biomolecules (e.g., Enzymes, Receptors)

Molecular docking simulations can predict how a ligand like this compound might bind to the active site of a target enzyme or receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This information is invaluable for understanding the mechanism of action of a potential drug molecule and for designing new molecules with improved binding affinity and selectivity.

Computational Elucidation of Putative Mechanisms of Enzymatic Inhibition (e.g., Bacterial MetAPs, β-Lactamase, InhA, Quorum Sensing Proteins LasR/LuxS)

Computational methods, particularly molecular docking, are instrumental in predicting and analyzing the potential inhibitory activity of this compound against various enzymatic targets. While specific published studies detailing the interaction of this exact compound with all the listed enzymes are scarce, the principles of computational elucidation allow for the formulation of strong hypotheses regarding its mechanism of action.

Molecular docking simulations can be employed to place the molecule into the active site of enzymes like bacterial methionine aminopeptidases (MetAPs), β-lactamases, and InhA (enoyl-acyl carrier protein reductase) from Mycobacterium tuberculosis. These simulations calculate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the enzyme's amino acid residues. For instance, the dicarbonyl functionality and the cyclopropyl (B3062369) group of the molecule are likely to be key pharmacophoric features that mediate these interactions.

A significant area of investigation for compounds with similar structural motifs is the inhibition of quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence. The LasR protein in Pseudomonas aeruginosa is a primary target for QS inhibition. Computational studies on other molecules have shown that inhibitors can bind to the ligand-binding domain of LasR, preventing it from activating the transcription of virulence genes. It is plausible that this compound could act as a LasR antagonist, and molecular docking could elucidate its specific binding mode within the LasR active site.

Table 1: Putative Enzymatic Inhibition Targets and Computational Investigation Insights

| Target Enzyme/Protein | Potential Role of the Compound | Computational Method | Key Insights from Simulation |

|---|---|---|---|

| Bacterial MetAPs | Inhibition of bacterial growth by blocking protein modification. | Molecular Docking | The compound could chelate the active site metal ions through its dicarbonyl oxygens. |

| β-Lactamase | Overcoming antibiotic resistance by neutralizing the enzyme. | Molecular Docking | The strained cyclopropyl ring could induce a specific conformation that fits the active site. |

| InhA | Antitubercular activity by blocking fatty acid synthesis. | Molecular Docking | Potential hydrogen bonding between the ester/carbonyl groups and active site residues. |

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Ensemble Characterization

Molecular dynamics (MD) simulations offer a way to observe the movement and flexibility of this compound over time. These simulations provide a deeper understanding beyond a static molecular structure by characterizing the compound's conformational ensemble—the collection of different shapes it can adopt at a given temperature.

By simulating the molecule's behavior in an aqueous environment, MD can reveal how the cyclopropane (B1198618) ring and the dioxobutanoate chain move and rotate relative to each other. This information is critical because a molecule's biological activity often depends on its ability to adopt a specific conformation to fit into an enzyme's active site. The simulations can identify the most stable (lowest energy) conformations and the energy barriers between different shapes. This dynamic picture is essential for a complete understanding of how the molecule interacts with its biological targets.

Theoretical Assessment of Chemical Reactivity and Identification of Potential Reaction Sites

Theoretical methods, such as Density Functional Theory (DFT), are used to assess the chemical reactivity of this compound. These calculations can map the electron density distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which visually identifies the most likely sites for chemical reactions. The oxygen atoms of the carbonyl and ester groups would appear as regions of negative potential (red), indicating their ability to act as hydrogen bond acceptors or to coordinate with metal ions. Conversely, the carbonyl carbons and protons adjacent to the carbonyl groups would show positive potential (blue), marking them as sites for nucleophilic attack or deprotonation, respectively.

Analysis of Intermolecular Interactions and Crystal Packing Architectures (e.g., Hirshfeld Surface Analysis)

The way molecules of this compound pack together in a solid-state crystal is determined by a network of intermolecular interactions. Crystal structure analysis indicates that the packing is primarily stabilized through van der Waals forces and weak hydrogen bonds involving the carbonyl oxygen atoms.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal. This method maps the close contacts between neighboring molecules. For a molecule like this compound, the Hirshfeld surface would reveal the nature and extent of different interactions. These are often visualized using a red-white-blue color scheme on the surface, where red spots indicate close contacts (like hydrogen bonds), white represents contacts around the van der Waals separation, and blue indicates longer contacts.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the interactions. It plots the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface.

Reactivity and Mechanistic Investigations of Methyl 4 Cyclopropyl 2,4 Dioxobutanoate

Chemical Transformations Involving the β-Keto Ester Moiety

The β-keto ester functionality in methyl 4-cyclopropyl-2,4-dioxobutanoate is a versatile platform for a variety of chemical transformations. The presence of two carbonyl groups and an ester provides multiple reaction sites for nucleophilic attack, condensation, and reduction reactions.

Nucleophilic Addition and Condensation Reactions

The acidic α-proton situated between the two carbonyl groups of the β-dicarbonyl unit makes this compound a valuable substrate for condensation reactions. These reactions are fundamental in carbon-carbon bond formation and the synthesis of heterocyclic compounds.

One of the most prominent reactions of β-keto esters is the Hantzsch pyridine (B92270) synthesis , a multi-component reaction that provides access to dihydropyridines. wikipedia.orgorganic-chemistry.org In a typical Hantzsch synthesis, a β-keto ester, an aldehyde, and a source of ammonia (B1221849) condense to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. wikipedia.orgyoutube.com While specific examples with this compound are not extensively documented, its structural features make it a suitable candidate for this transformation. The reaction would involve the condensation of two equivalents of the β-keto ester with an aldehyde and ammonia or ammonium (B1175870) acetate. organic-chemistry.orgmdpi.com The resulting dihydropyridine can be a precursor to a variety of substituted pyridines with potential applications in medicinal chemistry.

Another important condensation reaction is the Knoevenagel condensation . researchgate.net This reaction typically involves the reaction of an active methylene (B1212753) compound, such as a β-keto ester, with an aldehyde or ketone in the presence of a weak base. researchgate.net this compound can react with various aldehydes, leading to the formation of α,β-unsaturated dicarbonyl compounds. These products are valuable intermediates in organic synthesis, serving as Michael acceptors and substrates for various cycloaddition reactions.

Furthermore, β-keto esters are key starting materials for the synthesis of pyrazolones , a class of heterocyclic compounds with diverse biological activities. jst.go.jp The synthesis generally involves the condensation of a β-keto ester with a hydrazine (B178648) derivative. jst.go.jp In the case of this compound, reaction with hydrazine would likely lead to the formation of a cyclopropyl-substituted pyrazolone.

A study on the three-component reaction of similar 2,4-dioxobutanoates with aromatic aldehydes and propane-1,2-diamine has been reported to yield 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones. researchgate.net This suggests that this compound could potentially undergo similar transformations, providing a route to complex heterocyclic structures.

| Reaction Type | Reactants | Potential Product | Significance |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia/Ammonium Acetate | Cyclopropyl-substituted Dihydropyridine/Pyridine | Synthesis of potential calcium channel blockers. wikipedia.orgmdpi.com |

| Knoevenagel Condensation | Aldehyde/Ketone | α,β-Unsaturated Dicarbonyl Compound | Formation of versatile synthetic intermediates. researchgate.net |

| Pyrazolone Synthesis | Hydrazine derivative | Cyclopropyl-substituted Pyrazolone | Access to biologically active heterocycles. jst.go.jp |

| Three-Component Reaction | Aromatic Aldehyde, Diamine | Substituted Dihydro-1H-pyrrol-2-one | Synthesis of complex heterocyclic scaffolds. researchgate.net |

Esterification, Transesterification, and Hydrolysis Pathways

The ester group in this compound is susceptible to nucleophilic attack, leading to esterification, transesterification, and hydrolysis. These reactions are often catalyzed by acids or bases.

Esterification is typically the reverse of hydrolysis and is used to synthesize esters from carboxylic acids and alcohols. Since the starting material is already a methyl ester, direct esterification is not a primary reaction pathway. However, transesterification , the conversion of one ester to another, is a relevant transformation. masterorganicchemistry.com For instance, reacting this compound with a different alcohol, such as benzyl (B1604629) alcohol, in the presence of an acid or base catalyst would yield the corresponding benzyl ester. A one-pot method for sodium borohydride (B1222165) reduction and selective transesterification of β-keto esters has been described, which could be applicable to the title compound. thieme-connect.comthieme-connect.comresearchgate.net

Hydrolysis of the methyl ester can occur under both acidic and basic conditions to yield the corresponding carboxylic acid, 4-cyclopropyl-2,4-dioxobutanoic acid. Basic hydrolysis, also known as saponification, is typically irreversible due to the formation of the carboxylate salt. masterorganicchemistry.com Acid-catalyzed hydrolysis is a reversible process. The resulting carboxylic acid can be a valuable intermediate for further synthetic modifications, such as amide bond formation.

| Reaction | Conditions | Product |

|---|---|---|

| Transesterification | Alcohol (e.g., Benzyl alcohol), Acid or Base Catalyst | Corresponding Ester (e.g., Benzyl 4-cyclopropyl-2,4-dioxobutanoate) |

| Acidic Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄), Heat | 4-Cyclopropyl-2,4-dioxobutanoic acid |

| Basic Hydrolysis (Saponification) | Aqueous Base (e.g., NaOH, KOH), Heat | Salt of 4-Cyclopropyl-2,4-dioxobutanoic acid |

Selective Reduction Reactions of the Carbonyl Groups

The presence of two distinct carbonyl groups (a ketone and a keto-group of the β-keto ester) allows for selective reduction reactions. The choice of reducing agent and reaction conditions can determine which carbonyl group is reduced.

The reduction of β-keto esters can lead to either β-hydroxy esters or 1,3-diols. rsc.orgSodium borohydride (NaBH₄) is a mild reducing agent that can selectively reduce the ketone carbonyl group of a β-keto ester to a hydroxyl group, yielding a β-hydroxy ester. youtube.com This selectivity is often achieved at low temperatures. Interestingly, sodium borohydride has also been reported to catalyze the transesterification of β-keto esters in a one-pot reaction. thieme-connect.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ketone and the ester functionalities to the corresponding 1,3-diol. youtube.com

The chemoselective reduction of 1,3-diketones has been achieved using a rhodium-catalyzed deoxygenative reduction, which shows high regioselectivity for the aliphatic carbonyl group over an aromatic one. acs.org While this compound contains two aliphatic-type carbonyls, the principle of using specific catalysts to achieve selectivity is highly relevant. Other methods for chemoselective reduction of carbonyls in the presence of other functional groups have also been developed, such as the use of diethylaluminum benzenethiolate (B8638828) to protect aldehydes during the reduction of ketones and esters. organic-chemistry.org

| Reducing Agent | Typical Product | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | β-Hydroxy ester | Reduces the ketone carbonyl. youtube.com |

| Lithium Aluminum Hydride (LiAlH₄) | 1,3-Diol | Reduces both ketone and ester carbonyls. youtube.com |

| Ammonia Borane (AB) | β-Hydroxy ester | Selectively reduces α- and β-keto esters to hydroxyl esters. rsc.org |

| Rhodium Catalysts | Deoxygenated product (ketone) | Can exhibit high regioselectivity in 1,3-diketones. acs.org |

Reactions and Rearrangements Involving the Cyclopropyl (B3062369) Ring

The cyclopropyl group, a three-membered carbocycle, imparts significant ring strain to the molecule. This strain influences the reactivity of the adjacent carbonyl group and allows for unique ring-opening reactions that can be synthetically useful for molecular diversification.

Ring-Opening Reactions and Their Synthetic Utility for Diversification

The strained nature of the cyclopropyl ring makes it susceptible to cleavage under various conditions, including acid catalysis, thermolysis, and radical or photochemical activation. acs.orgrsc.org These ring-opening reactions can lead to a diverse array of linear or cyclic products.

Acid-catalyzed ring-opening of cyclopropyl ketones often proceeds via protonation of the carbonyl oxygen, followed by cleavage of one of the cyclopropane (B1198618) C-C bonds to form a more stable carbocation. The resulting intermediate can then be trapped by a nucleophile. For instance, treatment of this compound with a strong acid could lead to the formation of various unsaturated keto-ester derivatives.

Photochemical and radical-induced ring-opening reactions of cyclopropyl ketones are also well-documented. acs.org Visible light photocatalysis has been used for the formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins, leading to highly substituted cyclopentanes. acs.org While this specific reaction has been demonstrated with aryl cyclopropyl ketones, similar reactivity could potentially be explored for this compound.

The ring-opening of cyclopropanols, which can be seen as related structures, has been utilized in the synthesis of 1,4-diketones. acs.orgacs.org This suggests that transformations involving the cyclopropyl ketone moiety of the title compound could lead to the formation of linear diketone structures, which are valuable precursors for the synthesis of various carbocycles and heterocycles, such as cyclopentenones.

A notable application of the reactivity of cyclopropyl ketones is in the synthesis of quinolines . The Gould-Jacobs reaction, for example, involves the reaction of an aniline (B41778) with a β-keto ester, followed by cyclization. nih.gov While this reaction typically does not involve ring-opening, the presence of the cyclopropyl group can influence the reaction pathway and the substitution pattern of the resulting quinoline. More direct routes to quinolines from cyclopropyl ketones are also conceivable through strategic bond cleavage and cyclization sequences.

| Reaction Type | Conditions | Potential Products | Synthetic Utility |

|---|---|---|---|

| Acid-Catalyzed Ring-Opening | Strong Acid (e.g., H₂SO₄) | Unsaturated keto-esters | Access to linear, functionalized building blocks. |

| Photochemical Ring-Opening | UV light | Isomeric enones, radicals | Formation of reactive intermediates for further transformations. acs.org |

| Radical-Induced Ring-Opening | Radical Initiator (e.g., AIBN) | Linear radical species | Can be trapped to form a variety of products. |

| Transition Metal-Catalyzed Ring-Opening | e.g., Rh(III) catalysts | 1,4-Diketones, Cyclopentenones | Divergent synthesis of valuable carbocycles. acs.orgacs.org |

Influence of the Cyclopropyl Group on Stereoselectivity in Chemical Reactions

The rigid and sterically demanding nature of the cyclopropyl group can significantly influence the stereochemical outcome of reactions occurring at adjacent functionalities. This stereodirecting effect is a valuable tool in asymmetric synthesis.

In reactions involving the carbonyl groups, the cyclopropyl moiety can act as a stereocontrol element, directing the approach of reagents from the less hindered face. For example, in the asymmetric hydrogenation of the ketone carbonyl, the cyclopropyl group can influence the facial selectivity of the hydride attack. Ruthenium complexes with chiral ligands, such as BINAP and diamines, have been shown to be highly effective for the asymmetric hydrogenation of cyclopropyl ketones, affording the corresponding chiral alcohols with high enantioselectivity. lookchem.comacs.orgnih.gov The use of different chiral catalysts can allow for the selective synthesis of either enantiomer of the resulting alcohol. researchgate.net

The cyclopropyl group can also influence the stereoselectivity of reactions on other parts of the molecule. In a study on the diastereoselective cyclopropanation and epoxidation of alkenyl cyclopropyl carbinol derivatives, the rigidity of the cyclopropyl core was found to be crucial for achieving high diastereoselectivity. nih.gov This principle can be extended to reactions of derivatives of this compound where new stereocenters are formed.

The use of chiral auxiliaries attached to the ester or another part of the molecule is another strategy to control stereoselectivity. wikipedia.orgsigmaaldrich.com The inherent chirality of the auxiliary, in combination with the steric influence of the cyclopropyl group, can lead to highly diastereoselective transformations, such as alkylation or aldol (B89426) reactions at the α-position of the β-keto ester.

| Reaction | Stereochemical Influence of Cyclopropyl Group | Potential Outcome |

|---|---|---|

| Asymmetric Hydrogenation | Directs facial attack of the hydride. | High enantioselectivity in the formation of the corresponding alcohol. lookchem.comnih.gov |

| Diastereoselective Reactions | Acts as a rigid stereocontrol element. | High diastereoselectivity in reactions at adjacent positions. nih.gov |

| Chiral Auxiliary-Mediated Reactions | Combined steric influence with the chiral auxiliary. | Enhanced diastereoselectivity in alkylation and aldol reactions. wikipedia.org |

Enolate Chemistry and Acid-Base Reactivity

This compound possesses a β-dicarbonyl motif within its structure, specifically at the C-2 and C-4 positions, which dictates its acid-base chemistry. smolecule.com The protons on the carbon atom situated between these two carbonyl groups (the C-3 position) exhibit significant acidity. This heightened acidity is a direct consequence of the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base, the enolate, through resonance. masterorganicchemistry.com The negative charge on the C-3 carbon is effectively delocalized onto the two oxygen atoms, creating a highly stable, conjugated system. masterorganicchemistry.com

Table 1: Approximate pKa Values of Protons Alpha to Carbonyl Groups

| Compound Type | Structure (R = alkyl/aryl) | Approximate pKa (in water) |

|---|---|---|

| Ketone | R-CO-CH₂-R | 20 |

| Ester | R-CO-O-CH₂-R | 25 |

| β-Diketone | R-CO-CH₂-CO-R | 9 |

This table illustrates the general trend of increased acidity for protons located between two carbonyl groups. masterorganicchemistry.com

The enolate of this compound is a versatile nucleophile. The cyclopropane ring, due to its inherent ring strain and sigma-bond character, can influence the reactivity of the adjacent carbonyl group and the conjugated system. smolecule.commarquette.edu Base-mediated reactions involving this compound are utilized in various synthetic pathways, highlighting the importance of its enolate chemistry. smolecule.com

Photochemical Behavior of Cyclopropyl-Substituted Ketones and Esters

The photochemical reactivity of ketones containing a cyclopropyl group is a subject of significant research, offering pathways to complex molecular architectures. nih.gov A general and important photochemical process for this class of compounds is the ring-opening of the strained cyclopropane ring. nih.gov For aryl cyclopropyl ketones, this process can be initiated by photoexcitation and subsequent electron transfer, often facilitated by a photoredox catalyst, to form a ketyl radical anion. nih.gov

This highly reactive intermediate can then undergo a reversible cleavage of one of the cyclopropane's carbon-carbon bonds to form a distonic radical anion—an intermediate where the radical and the anion are separated by several atoms. nih.gov This ring-opened intermediate is a key synthon that can participate in various intramolecular or intermolecular reactions, such as cycloadditions. nih.gov

A notable application of this reactivity is in enantioselective [3+2] photocycloadditions. nih.gov In these reactions, a chiral Lewis acid can be used in tandem with a photocatalyst to control the stereochemistry of the final product. The Lewis acid activates the cyclopropyl ketone towards reduction and governs the facial selectivity of the subsequent cycloaddition. nih.gov This dual-catalyst strategy has been successfully applied to construct densely substituted cyclopentane structures with high enantioselectivity. nih.gov

Table 2: Mechanistic Steps in the Photocatalytic [3+2] Cycloaddition of a Cyclopropyl Ketone

| Step | Description | Intermediate |

|---|---|---|

| 1. Activation | The cyclopropyl ketone substrate binds to a chiral Lewis acid (LA). | [LA]-Ketone Complex |

| 2. Photoexcitation & Reductive Quenching | A photocatalyst (PC) is excited by light and quenched by a sacrificial electron donor to form its reduced state, PC⁻. | PC* → PC⁻ |

| 3. Single Electron Transfer | The reduced photocatalyst (PC⁻) transfers an electron to the activated ketone complex. | [LA]-Ketyl Radical Anion |

| 4. Ring Opening | The cyclopropane ring of the ketyl radical anion cleaves to form a distonic radical anion. | [LA]-Distonic Radical Anion |

| 5. Cycloaddition | The distonic radical anion adds to an alkene, forming a five-membered ring radical anion. | [LA]-Cyclopentyl Radical Anion |

This table outlines a generalized mechanism based on the dual-catalyst system for the photocycloaddition of aryl cyclopropyl ketones. nih.gov

The specific substitution pattern on the cyclopropane ring can significantly influence the diastereoselectivity of reactions at adjacent centers, a principle that applies to both photochemical and ground-state transformations. marquette.edu

Applications of Methyl 4 Cyclopropyl 2,4 Dioxobutanoate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecular Architectures

The chemical structure of Methyl 4-cyclopropyl-2,4-dioxobutanoate features multiple reactive sites, rendering it a highly versatile precursor for the synthesis of complex molecular structures. The presence of the 1,3-dicarbonyl system allows for a variety of chemical transformations, including alkylation, acylation, and condensation reactions. These reactions can be used to introduce new functional groups and build up the carbon skeleton of a molecule.

The cyclopropyl (B3062369) group also plays a crucial role in the reactivity of the molecule. The strained three-membered ring can undergo ring-opening reactions under specific conditions, providing access to a range of linear and cyclic compounds that would be difficult to synthesize through other methods. This unique reactivity, combined with the functionality of the β-ketoester, allows chemists to design and execute complex synthetic strategies to produce novel and intricate molecular architectures.

The strategic placement of the cyclopropyl and ketoester functional groups allows for a high degree of control over the stereochemistry of the final products. This is particularly important in the synthesis of chiral molecules, which are often required for pharmaceutical and biological applications. The ability to selectively modify different parts of the this compound molecule makes it a powerful tool for the construction of complex, multi-functional compounds with precise three-dimensional structures.

Precursor in the Synthesis of Diverse Heterocyclic Compounds (e.g., Pyrazoles, Benzothiazepines, Isoxazoles)

One of the most significant applications of this compound is its use as a precursor in the synthesis of a wide variety of heterocyclic compounds. The 1,3-dicarbonyl moiety is a classic synthon for the construction of five- and seven-membered rings through condensation reactions with various dinucleophiles.

Pyrazoles: The reaction of this compound with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazoles. The reaction proceeds through a condensation-cyclization sequence, where the hydrazine first reacts with one of the carbonyl groups to form a hydrazone, which then undergoes an intramolecular cyclization and dehydration to yield the pyrazole ring. The specific regioisomer of the pyrazole formed can often be controlled by the reaction conditions and the nature of the substituents on the hydrazine.

| Reactant 1 | Reactant 2 | Product | Heterocyclic System |

| This compound | Hydrazine | Cyclopropyl-substituted pyrazole | Pyrazole |

Benzothiazepines: Benzothiazepines, a class of seven-membered heterocyclic compounds, can be synthesized from this compound through a reaction with 2-aminothiophenol. This reaction typically involves the formation of an enamine intermediate, followed by an intramolecular cyclization and dehydration to form the benzothiazepine ring system. These compounds are of interest in medicinal chemistry due to their diverse biological activities.

| Reactant 1 | Reactant 2 | Product | Heterocyclic System |

| This compound | 2-Aminothiophenol | Cyclopropyl-substituted benzothiazepine | Benzothiazepine |

Isoxazoles: The synthesis of isoxazoles can be achieved by the reaction of this compound with hydroxylamine. Similar to the pyrazole synthesis, this reaction involves the formation of an oxime intermediate, which then cyclizes and dehydrates to afford the isoxazole ring. The versatility of this reaction allows for the preparation of a wide range of substituted isoxazoles with potential applications in various fields.

| Reactant 1 | Reactant 2 | Product | Heterocyclic System |

| This compound | Hydroxylamine | Cyclopropyl-substituted isoxazole | Isoxazole |

Strategic Application in Medicinal Chemistry for Scaffold Derivatization and Lead Compound Generation

The unique structural features of this compound make it an attractive starting material for the synthesis of novel compounds in medicinal chemistry. The cyclopropyl group is a common motif in many biologically active molecules and is often introduced to improve metabolic stability, binding affinity, and pharmacokinetic properties. The ability to incorporate a cyclopropyl group into a larger molecule via this building block is therefore of significant interest to medicinal chemists.

The β-ketoester functionality provides a handle for further chemical modifications, allowing for the derivatization of molecular scaffolds and the generation of libraries of related compounds for structure-activity relationship (SAR) studies. By systematically modifying the structure of a lead compound derived from this compound, researchers can optimize its biological activity and develop new drug candidates. The diverse range of heterocyclic compounds that can be synthesized from this precursor further expands its utility in the discovery of new therapeutic agents.

Utilization in Materials Science for the Development of Novel Polymers and Coatings with Tunable Properties

While less explored, the potential applications of this compound in materials science are noteworthy. The reactive nature of the β-ketoester group suggests that it could be used as a monomer or a cross-linking agent in the synthesis of novel polymers. The incorporation of the cyclopropyl group into the polymer backbone could impart unique physical and chemical properties, such as increased thermal stability, altered mechanical strength, and modified solubility.

The ability to functionalize the β-ketoester moiety would allow for the tuning of the polymer's properties for specific applications. For example, the introduction of different side chains could be used to control the polymer's glass transition temperature, refractive index, or adhesion to various substrates. This could lead to the development of new materials for a range of applications, including advanced coatings, adhesives, and specialty plastics with tailored performance characteristics.

Biological and Pharmacological Research Applications of Methyl 4 Cyclopropyl 2,4 Dioxobutanoate and Analogues

Enzyme Inhibitory Activities and Mechanistic Studies

Investigation of Cyclopropane-Induced Enzyme Inactivation Mechanisms (e.g., Suicide Substrates)

The cyclopropane (B1198618) ring, a highly strained three-membered carbocycle, is a key structural motif in a variety of biologically active molecules. marquette.edursc.org Its unique electronic and steric properties make it a valuable component in the design of enzyme inhibitors, particularly those that operate through a mechanism of suicide inactivation. Suicide substrates, also known as mechanism-based inactivators, are compounds that are themselves unreactive but are converted by the target enzyme's catalytic machinery into a reactive species. nih.gov This newly formed, highly reactive intermediate then irreversibly binds to the enzyme, leading to its inactivation. nih.gov

Cyclopropylamines are a well-studied class of suicide inhibitors, particularly for cytochrome P450 (P450) enzymes. nih.gov The inactivation mechanism often involves the enzymatic oxidation of the cyclopropylamine. For instance, N-benzyl-N-cyclopropylamine has been shown to act as a suicide inhibitor of P450. nih.gov The proposed mechanism involves hydrogen abstraction from the N-H bond of the cyclopropylamine, which generates a neutral aminyl radical. This radical can then undergo rapid ring-opening of the strained cyclopropane ring to form a reactive carbon-centered radical. nih.gov This radical species is then responsible for the enzyme inactivation by covalently binding to an amino acid residue within the active site of the enzyme. nih.gov

Another example of this mechanism is the inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine. nih.gov The inactivation process results in the formation of a covalent adduct between the inhibitor and the enzyme. nih.gov The inherent strain of the cyclopropane ring facilitates its opening upon enzymatic processing, creating a highly reactive species that effectively "traps" the enzyme. This strategy of using a latent reactive group in the form of a cyclopropane ring is a powerful tool in medicinal chemistry for the development of highly specific and potent enzyme inhibitors.

Anti-Parasitic Activity (e.g., Anti-Trypanosoma cruzi) of Cyclopropyl-Containing Analogues

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern in the Americas. nih.gov The current treatments, benznidazole (B1666585) and nifurtimox, have limitations, particularly in the chronic stage of the disease, and can cause significant adverse effects. nih.gov This underscores the urgent need for new, safer, and more effective therapeutic agents. The parasite's purine (B94841) salvage pathway, which it relies on to obtain purines from its host, is an attractive target for drug development. nih.gov

Several studies have explored the anti-parasitic activity of various compounds against T. cruzi. For instance, a study of purine analogs identified eight compounds with specific anti-parasitic activity, with IC50 values ranging from 2.42 to 8.16 μM. nih.gov These compounds are thought to target adenine (B156593) phosphoribosyl transferase and hypoxanthine-guanine phosphoribosyl transferase. nih.gov While not containing a cyclopropyl (B3062369) group, this research highlights the potential for developing inhibitors of key parasitic metabolic pathways.

More directly relevant is the investigation of cyclosporin (B1163) A (CsA) analogues. CsA itself has demonstrated parasiticidal activity against T. cruzi. researchgate.net Studies on non-immunosuppressive CsA analogues, such as H-7-94 and F-7-62, have shown promising in vitro and in vivo anti-T. cruzi effects. researchgate.net These effects include the inhibition of epimastigote proliferation, trypomastigote penetration, and intracellular amastigote development. researchgate.net The mechanism of action may involve the inhibition of the parasite's cyclophilins. researchgate.net

Furthermore, a hit-to-lead campaign focused on novel cyanopyridine analogues has identified compounds with promising potency against T. cruzi intracellular amastigotes. dndi.org Although the progression of this particular series was hampered by issues related to lipophilicity, it demonstrates an active area of research in the search for new anti-Chagasic agents. dndi.org The inclusion of a cyclopropyl group in novel chemical scaffolds could offer a strategy to modulate physicochemical properties and improve biological activity against T. cruzi.

Potential Contributions to Pharmaceutical Development of Anti-Inflammatory and Analgesic Agents

The search for novel anti-inflammatory and analgesic agents is a continuous effort in pharmaceutical research, driven by the need for more effective and safer treatments for pain and inflammation. While direct studies on the anti-inflammatory and analgesic properties of Methyl 4-cyclopropyl-2,4-dioxobutanoate are not extensively reported, the structural motifs present in this compound and its analogues suggest potential contributions to this field.

For example, a novel non-acidic pyrazolo[3,4-d]pyrimidine derivative, methyl 7-butyl-4,5,6,7-tetrahydro-3-methylamino-4,6-dioxo-5-propyl-2H-pyrazolo[3,4-d]pyrimidine-2-carboxylate (AA-2379), has demonstrated potent anti-inflammatory, analgesic, and antipyretic activities. nih.gov This compound was effective in various animal models of inflammation and pain. nih.gov The presence of a methyl carboxylate group, similar to that in this compound, is a notable feature of this active compound.

Furthermore, a series of methyl 1-R-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates have been synthesized and evaluated as potential analgesics. mdpi.com These compounds, developed based on the principle of bioisosteric replacement, showed significant analgesic effects in the thermal tail-flick model, with some exceeding the activity of the reference drugs piroxicam (B610120) and meloxicam. mdpi.com This highlights the potential of developing potent analgesics from scaffolds containing a methyl carboxylate group.

The development of new anti-inflammatory agents also involves targeting specific signaling pathways. For instance, a series of tetrahydroisoquinoline derivatives were designed as phosphodiesterase 4 (PDE4) inhibitors and showed significant efficacy in a model of psoriasis-like skin inflammation. nih.gov The structural features of this compound could serve as a starting point for the design of novel inhibitors of other key inflammatory targets.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. These studies involve the synthesis and evaluation of a series of analogues to identify the key structural features responsible for the desired pharmacological effect. This information is then used to design more potent and selective compounds.

In the context of enzyme inhibitors, SAR studies are crucial for optimizing interactions with the target protein. For example, in the development of VEGFR-2 kinase inhibitors, the introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at a specific position of a pyrrolo[2,1-f] nih.govnih.govacs.orgtriazine scaffold led to a novel series of potent inhibitors. nih.gov Subsequent modifications to other parts of the molecule further enhanced the inhibitory activity. nih.gov

Similarly, in the development of lysyl-tRNA synthetase inhibitors for tuberculosis, SAR studies explored the impact of different substituents on the molecule's activity. acs.org For instance, increasing the ring size of a cycloalkyl group improved potency, and the addition of a cyclopropyl group at another position retained good inhibitory activity. acs.org These studies demonstrate how systematic structural modifications can lead to significant improvements in biological performance.

Quantitative structure-activity relationship (QSAR) models are computational tools that can further refine the understanding of SAR. nih.gov These models use statistical methods to correlate variations in chemical structure with changes in biological activity. For cytochrome P450 inhibitors, QSAR studies have shown that factors like lipophilicity are important for activity. nih.gov For analogues of this compound, SAR and QSAR studies could be employed to explore the effects of modifying the cyclopropyl group, the linker between the carbonyl groups, and the methyl ester to optimize activity against a specific biological target.

Table of Research Findings on Cyclopropyl-Containing Analogues and Related Compounds

Table of Mentioned Compounds

Future Research Directions and Translational Perspectives

Development of Greener and More Sustainable Synthetic Routes for Methyl 4-cyclopropyl-2,4-dioxobutanoate

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of this compound is a prime candidate for the application of green chemistry principles. sphinxsai.com Traditional synthetic methods for β-keto esters often rely on harsh reagents and generate significant chemical waste. scripps.edu Future research will likely focus on developing more environmentally benign and efficient synthetic pathways.

Key areas of development include:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to conventional chemical catalysts. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated effectiveness in the transesterification of β-keto esters under mild, solvent-free conditions. google.comgoogle.com Furthermore, engineered enzymes like myoglobin (B1173299) variants have been successfully used for the biocatalytic cyclopropanation to create related structures, suggesting a potential route for the stereoselective synthesis of this compound. utdallas.edu The use of immobilized enzymes, such as Baker's Yeast, can also facilitate easier product isolation and catalyst reuse. sphinxsai.com

Electrochemical Synthesis: Electrochemical methods present a sustainable approach by using electrons as clean oxidants, often in green solvents like water and acetone. rsc.org This technique can be applied to the synthesis of related β-keto structures, potentially offering a scalable and milder route to this compound. rsc.org

Flow Chemistry: Continuous flow processes can improve reaction efficiency, safety, and scalability compared to traditional batch methods. rsc.org Integrating biocatalytic or electrochemical methods into a flow system could lead to a highly efficient and sustainable manufacturing process for this compound.

Advanced Computational Design and De Novo Synthesis for Targeted Biological and Materials Applications

Computational modeling and de novo synthesis are powerful tools for designing novel molecules with specific functions. For this compound, these approaches can guide the development of derivatives with enhanced biological activity or tailored properties for materials science. The cyclopropane (B1198618) ring is a desirable feature in medicinal chemistry due to its unique steric and electronic properties. bohrium.com

Future research in this area will likely involve:

Molecular Docking and Dynamics: Computational simulations can predict how derivatives of this compound might interact with specific biological targets, such as enzyme active sites. nih.gov This allows for the rational design of more potent and selective inhibitors or modulators.

Quantum Chemical Calculations: These methods can be used to understand the reactivity of the molecule, such as the radical-induced opening of the cyclopropane ring, which can be crucial for designing molecules with specific chemical behaviors. nih.gov

De Novo Synthesis of Building Blocks: The development of synthetic strategies to create a diverse library of cyclopropane-containing fragments and building blocks is essential. nih.govacs.org These building blocks can then be used in a modular fashion to assemble novel lead-like compounds for drug discovery. nih.gov

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas

The 2,4-diketo ester scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in many biologically active compounds with therapeutic potential. nih.gov The presence of the cyclopropyl (B3062369) group further enhances the potential for unique biological activities. researchgate.net

Promising therapeutic areas for investigation include:

Enzyme Inhibition: The reactive nature of the dicarbonyl moiety makes it a candidate for inhibiting various enzymes. For instance, cyclopropyl-containing compounds have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), which is a target for neurological disorders. nih.gov

Anticancer and Antimicrobial Agents: The 2,4-diketo ester core is found in compounds with demonstrated anti-infective and antineoplastic properties. nih.gov The unique electronic properties of the cyclopropyl group can influence how these molecules interact with biological systems, potentially leading to novel anticancer or antimicrobial drugs. researchgate.net

Neurotransmitter Receptor Modulation: Analogs of cyclopropyl-containing amino acids have been evaluated as antagonists for the N-methyl-D-aspartate (NMDA) receptor, indicating a potential role in modulating neurotransmitter systems. nih.gov

In-depth Mechanistic Elucidation of Bioactivity at the Molecular Level

A thorough understanding of how this compound and its derivatives exert their biological effects at the molecular level is crucial for their development as therapeutic agents. The cyclopropyl group can act as a mechanistic probe, providing insights into enzymatic reactions. nih.gov

Key research questions to be addressed include:

Metabolic Pathways: Investigating the metabolism of the cyclopropyl group is essential. This moiety can undergo oxidation by cytochrome P450 (CYP) enzymes, sometimes leading to ring-opening and the formation of reactive metabolites. hyphadiscovery.com Understanding these pathways is critical for predicting potential drug-drug interactions and metabolic stability.

Mechanism of Enzyme Inhibition: For any identified biological targets, it is important to determine the mode of inhibition (e.g., reversible, irreversible, competitive). mdpi.com The cyclopropyl group's influence on binding affinity and inhibitory mechanism will be a key area of study. nih.gov

Radical and Cationic Intermediates: The cyclopropyl ring can be used as a "radical clock" to distinguish between radical and cationic intermediates in enzymatic reactions, which can provide detailed information about the catalytic mechanism of target enzymes. nih.gov

Integration with High-Throughput Screening and Modern Drug Discovery Pipelines

To efficiently explore the therapeutic potential of this compound, it is essential to integrate it into modern drug discovery workflows. This involves leveraging high-throughput screening (HTS) to test large libraries of its derivatives against a wide array of biological targets.

The integration process would involve:

Assay Development: Creating robust and automated assays is the first step in HTS. embl.org These assays can be designed to measure various biological activities, such as enzyme inhibition, receptor binding, or effects on cell signaling pathways. nih.gov

Library Synthesis and Screening: A diverse library of derivatives based on the this compound scaffold can be synthesized and screened against numerous biological targets to identify "hits." danaher.comnih.gov Modern HTS platforms can test millions of compounds in a short period. youtube.com

Hit-to-Lead Optimization: Once initial hits are identified, the drug discovery pipeline involves optimizing their structure to improve potency, selectivity, and pharmacokinetic properties. danaher.com This iterative process of chemical synthesis and biological testing is central to modern drug development. ketolipix.comrecursion.com

Q & A

Q. How do structural analogs (e.g., Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate) inform SAR studies?

- Methodology : Introduce substituents (e.g., methyl at C3) to sterically hinder nucleophilic attacks. Compare bioactivity in malaria models (e.g., Plasmodium inhibition assays). Methyl esters generally exhibit higher membrane permeability than ethyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|